![molecular formula C9H7BrN2O2 B6257025 methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1822663-80-8](/img/no-structure.png)
methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
“Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It is a solid substance and is used in various chemical reactions due to its unique structure.
Molecular Structure Analysis
The InChI code for “methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate” is 1S/C9H7BrN2O2/c1-14-9(13)6-3-2-4-12-7(10)5-11-8(6)12/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate” is a solid substance . It has a molecular weight of 255.07 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Chemodivergent Synthesis
Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . This process involves the use of different reaction conditions to synthesize these compounds from α-bromoketones and 2-aminopyridines .
Pharmaceutical Applications
This compound has been found in pharmaceutical molecules due to its varied medicinal applications . It’s part of the structure of many molecules with significant biological and therapeutic value .
Anticancer Agents
Imidazopyridine derivatives, including methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate, have shown potential as anticancer agents . For instance, some derivatives have demonstrated significant antiproliferative potential against breast cancer cells .
Antiviral Properties
Imidazopyridines, including methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate, have been studied for their antiviral properties . This makes them potential candidates for the development of new antiviral drugs .
Antiulcer Properties
Some synthetic drugs that contain imidazopyridine, such as methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate, have been commercialized for their antiulcer properties .
GABA A Receptor Modulators
Imidazopyridines have also been described as GABA A receptor modulators . This suggests that methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate could potentially be used in the development of drugs that modulate the GABA A receptor .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate is a synthetic compound that has been studied for its potential biological and therapeutic value
Mode of Action
It’s known that imidazo[1,2-a]pyridines, the core structure of this compound, are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Imidazo[1,2-a]pyridines, in general, have been found to exhibit diverse biological properties such as anticonvulsant, antimicrobial, antiviral, antiparasitic, anti-inflammatory, and antituberculosis effects
Result of Action
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate involves the bromination of 2-aminopyridine followed by the condensation with ethyl 2-bromoacetate to form the intermediate, which is then esterified with methanol to yield the final product.", "Starting Materials": [ "2-aminopyridine", "bromine", "ethyl 2-bromoacetate", "sodium hydroxide", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Bromination of 2-aminopyridine with bromine in the presence of sodium hydroxide to yield 2-bromo-1H-pyrido[2,3-b]pyridine", "Step 2: Condensation of 2-bromo-1H-pyrido[2,3-b]pyridine with ethyl 2-bromoacetate in the presence of potassium carbonate to form the intermediate ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate", "Step 3: Esterification of ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate with methanol in the presence of sulfuric acid to yield the final product, methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate", "Step 4: Purification of the final product by recrystallization from diethyl ether and water" ] } | |
CAS RN |
1822663-80-8 |
Product Name |
methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate |
Molecular Formula |
C9H7BrN2O2 |
Molecular Weight |
255.1 |
Purity |
95 |
Origin of Product |
United States |
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